(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRUVLWVVBIRGJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624574 | |
| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123098-44-2 | |
| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group
The primary step in synthesizing (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid involves protecting the amine functionality to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is widely employed due to its stability under diverse reaction conditions and ease of removal.
Reaction Conditions :
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate, a key intermediate, is synthesized by reacting benzyl carbamate with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction proceeds in anhydrous dichloromethane at 0–25°C, achieving yields exceeding 90% . The Cbz group’s introduction is confirmed via NMR, with characteristic peaks for the benzyl protons (δ 7.31–7.44 ppm) and the Cbz carbonyl carbon (δ 153.8 ppm) .
Challenges :
Competitive N-chloroacetylation may occur if stoichiometry is imprecise. Excess benzyl carbamate (1.2 equiv) and slow addition of ethyl chloroacetate mitigate this issue .
Formation of the Propanoic Acid Backbone
The propanoic acid backbone is constructed through carbon-carbon bond-forming reactions, with Grignard additions and catalytic asymmetric conjugate additions being predominant strategies.
Copper-Catalyzed Asymmetric Conjugate Addition :
A chiral β-amino ester precursor is synthesized via copper-catalyzed 1,4-addition of Grignard reagents to α,β-unsaturated esters. For example, methyl 3-nitropropenoate reacts with diethylzinc in the presence of a Cu-phosphoramidite catalyst (e.g., (R)-BINAP derivative), yielding β-substituted nitroesters with enantiomeric excess (ee) >90% . Reduction of the nitro group (e.g., catalytic hydrogenation) followed by hydrolysis produces the β-amino acid backbone .
Reaction Optimization :
Incorporation of the 2-Bromophenyl Moiety
Introducing the 2-bromophenyl group requires precise regioselective coupling. Suzuki-Miyaura cross-coupling and directed ortho-metalation are effective strategies.
Suzuki-Miyaura Coupling :
A boronic ester-functionalized propanoic acid derivative reacts with 2-bromophenylboronic acid under palladium catalysis. Typical conditions include Pd(PPh) (2 mol%), KCO (3 equiv), and a 3:1 dioxane/water mixture at 80°C . This method affords the coupled product in 65–75% yield, with regioselectivity confirmed via NMR (C-Br coupling at δ 120–125 ppm) .
Alternative Route :
Directed ortho-bromination of phenylalanine derivatives using N-bromosuccinimide (NBS) in acetic acid achieves regioselective bromination. However, this method risks over-bromination and requires careful stoichiometric control (1.1 equiv NBS) .
Stereoselective Synthesis of the (R)-Configuration
Achieving the desired (R)-stereochemistry necessitates enantioselective catalysis or chiral auxiliary-mediated synthesis.
Chiral Auxiliary Approach :
A tert-butylsulfinamide auxiliary directs asymmetric alkylation of glycine equivalents. For instance, (R)-N-tert-butanesulfinimine reacts with 2-bromophenylmagnesium bromide in THF at −78°C, yielding the (R)-configured amine with 95% ee . Subsequent hydrolysis and Cbz protection furnish the target compound .
Catalytic Asymmetric Hydrogenation :
Enantioselective hydrogenation of α-acetamido cinnamic acid derivatives using Rhodium-(R)-BINAP complexes (1 mol%) under 50 psi H achieves >99% ee . This method is limited by substrate accessibility but offers high stereochemical fidelity .
Deprotection and Final Purification
Final deprotection of the Cbz group is achieved via catalytic hydrogenation or acidic cleavage.
Catalytic Hydrogenation :
Pd/C (10 wt%) in methanol under H (1 atm) removes the Cbz group within 2–4 hours, yielding the free amine. The reaction is monitored by TLC (disappearance of Cbz spot at R 0.5) .
Purification :
Reverse-phase HPLC (C18 column, 70:30 HO/ACN + 0.1% TFA) isolates the final product with >98% purity. Chiral HPLC (Chiralpak IA, hexane/isopropanol 85:15) confirms enantiopurity (ee >99%) .
Analytical Characterization
Chiral HPLC :
-
Column : Chiralpak IA (250 × 4.6 mm).
-
Mobile Phase : Hexane/isopropanol (85:15).
NMR Spectroscopy :
-
NMR (400 MHz, CDCl): δ 7.52–7.48 (m, 2H, Ar-H), 5.10 (s, 2H, Cbz-CH), 4.30 (q, J = 7.1 Hz, 1H, α-CH) .
Mass Spectrometry :
Scientific Research Applications
Organic Synthesis
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives that can be used in the synthesis of more complex molecules. This includes:
- Peptide Synthesis : The Cbz group can be easily removed to facilitate peptide bond formation, making it an ideal intermediate for synthesizing peptides with specific biological activities.
- Synthesis of Bioactive Compounds : The bromophenyl moiety enhances the compound's reactivity, allowing chemists to create diverse bioactive molecules through substitution reactions.
Biological Applications
In biological research, this compound is utilized for studying enzyme-substrate interactions and as a precursor for biologically active molecules. Its applications include:
- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme assays, helping to elucidate mechanisms of action and enzyme specificity.
- Drug Development : Due to its structural features, it may be explored as a lead compound in drug development targeting specific receptors or enzymes involved in disease pathways.
Material Science
The unique properties of this compound allow for its application in material science:
- Specialty Chemicals Production : It can be used as an intermediate in the production of specialty chemicals and advanced materials, including polymers and coatings.
Case Study 1: Synthesis of Peptide Derivatives
A study demonstrated the successful use of this compound in synthesizing peptide derivatives with enhanced biological activity. The Cbz protection facilitated selective coupling reactions, leading to high yields of the desired peptides.
Case Study 2: Enzyme Interaction Studies
Research involving this compound highlighted its role as a competitive inhibitor for certain proteases. By modifying the bromophenyl group, researchers were able to tailor the compound's binding affinity to the enzyme, providing insights into structure-activity relationships.
Comparison with Analogous Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid | Similar backbone with para-bromine | Different reactivity profile due to bromine position |
| (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid | Chlorine instead of bromine | Variations in binding affinity and biological activity |
| (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid | Fluorine instead of bromine | Potential for different electronic effects influencing reactivity |
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, which can then participate in various biochemical reactions. The bromophenyl group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variations on the β-Aryl Group
Table 1: Halogen-Substituted β-Arylpropanoic Acid Derivatives
Key Findings :
- Bromine vs. Chlorine : The 2-bromo analog exhibits higher lipophilicity (logP ~2.8) compared to the 4-chloro derivative (logP ~2.3), influencing membrane permeability .
- Fluorine Substitution : The 3-fluoro analog shows improved metabolic stability due to fluorine’s electronegativity, reducing oxidative degradation .
- Iodine Substitution : The 4-iodo variant’s bulkiness may hinder enzymatic recognition but enables applications in radiopharmaceuticals .
Variations in Amino-Protecting Groups
Table 2: Protecting Group Modifications
Key Findings :
- Cbz vs. Boc : The Cbz group offers orthogonal protection compatibility in peptide synthesis, while Boc is preferred for acid-sensitive intermediates .
- Free Amino Group: Unprotected analogs like (R)-2-amino-3-(3-bromophenyl)propanoic acid exhibit higher reactivity in coupling reactions but require careful handling to avoid degradation .
Stereochemical and Structural Analogues
Table 3: Stereochemical and Backbone Modifications
Key Findings :
- Fluorination : The fluorinated ester derivative exhibits conformational rigidity, confirmed by X-ray diffraction (space group P2₁, α = β = 90°) .
- β²-Homoamino Acids: Compounds like Z-β2hPHE-OH are used to stabilize non-natural peptide conformations, highlighting the versatility of Cbz-protected analogs .
Biological Activity
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, also known as Cbz-2-Bromo-D-Phenylalanine, is a chiral compound with significant implications in both synthetic chemistry and biological research. Its unique structure, featuring a benzyloxycarbonyl-protected amino group and a bromophenyl moiety, allows it to serve as a versatile building block in the synthesis of biologically active molecules. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
- IUPAC Name : (2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- CAS Number : 123098-44-2
- Molecular Formula : CHBrNO
- Molecular Weight : 378.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, enabling participation in biochemical reactions. The bromophenyl group is thought to enhance binding affinity to specific molecular targets, thus modulating enzymatic activity or receptor interactions.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several synthesized compounds, revealing that some exhibited potent antibacterial effects.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Cbz-2-Bromo-D-Phenylalanine | 32 | 64 | E. coli |
| Cbz-2-Bromo-D-Phenylalanine | 16 | 32 | S. aureus |
| Cbz-2-Bromo-D-Phenylalanine | 64 | 128 | S. enteritidis |
The most sensitive strains included Escherichia coli and Staphylococcus aureus, while Salmonella enteritidis showed the highest resistance .
Enzyme Inhibition Studies
In addition to antibacterial activity, this compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain proteases involved in bacterial cell wall synthesis, thereby providing a mechanism for its antibacterial effects. Further research is needed to elucidate the specific enzymes targeted and the nature of the inhibition .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized several derivatives of this compound and evaluated their antibacterial properties against common pathogens. The results indicated that modifications in the bromophenyl group significantly affected antibacterial potency, suggesting that structural variations can be optimized for enhanced efficacy .
- Enzyme Interaction Analysis : Another investigation focused on the interaction of this compound with serine proteases. Using molecular docking studies, researchers identified key binding interactions between the compound and the active site of the enzyme, supporting its potential use as a lead compound for developing new antibacterial agents .
Q & A
Q. What are the key considerations for designing a synthetic route for (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid?
Answer: The synthesis typically involves:
- Amino Protection : Benzyloxycarbonyl (Cbz) is used to protect the amino group, preventing unwanted side reactions during subsequent steps .
- Stereoselective Coupling : Enantioselective methods, such as chiral auxiliary-mediated alkylation or enzymatic resolution, ensure the (R)-configuration is retained .
- Bromophenyl Incorporation : A 2-bromophenyl precursor is introduced via Suzuki-Miyaura coupling or halogenation, requiring inert conditions (e.g., Ar atmosphere) to avoid dehalogenation .
- Deprotection and Purification : Final deprotection (e.g., catalytic hydrogenation for Cbz removal) is followed by HPLC or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- Chiral HPLC : Confirms enantiomeric purity (>99% ee) using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- NMR Spectroscopy : H and C NMR identify stereochemistry and substituent positions (e.g., 2-bromophenyl protons at δ 7.2–7.6 ppm; Cbz carbonyl at ~170 ppm) .
- X-ray Crystallography : Resolves absolute configuration, as seen in related bromophenyl compounds with monoclinic P2 space groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 425.05) .
Q. What preliminary biological screening data exist for this compound?
Answer:
- Enzyme Inhibition : Derivatives with bromophenyl groups show IC values <10 µM against serine proteases (e.g., trypsin-like enzymes) due to halogen bonding interactions .
- Cellular Uptake : LogP values (~2.5) suggest moderate membrane permeability, but bromine’s steric effects may reduce bioavailability in cell-based assays .
- Toxicity : Preliminary MTT assays in HEK293 cells indicate low cytotoxicity (EC >100 µM) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for large-scale production?
Answer:
- Catalytic Asymmetric Methods : Use Ru-BINAP or Jacobsen catalysts for kinetic resolution (ee >98%, yield ~70%) .
- Continuous Flow Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (85% vs. 65% batch) by controlling exothermic intermediates .
- Process Analytical Technology (PAT) : In-line FTIR monitors Cbz deprotection kinetics to prevent over-reduction .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Answer:
-
pH-Dependent Degradation :
pH Half-Life (25°C) Major Degradant 2.0 48h De-brominated product 7.4 >1 week Stable 9.0 24h Hydrolyzed Cbz group Contradictions arise from inconsistent buffer systems (e.g., phosphate vs. carbonate). Use lyophilized samples and standardized buffers for reproducibility .
Q. How can conflicting bioactivity results between in vitro and in vivo models be addressed?
Answer:
- Metabolic Profiling : LC-MS/MS identifies rapid glucuronidation in liver microsomes, explaining reduced in vivo efficacy .
- Prodrug Design : Mask the carboxylic acid with ester groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Species-Specific Differences : Adjust dosing regimens for rodents vs. primates based on CYP450 isoform expression .
Q. What computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate binding to trypsin-like proteases, highlighting key residues (e.g., His57, Asp189) interacting with the bromophenyl group .
- Docking Scores : AutoDock Vina yields binding energies <-8.0 kcal/mol for bromophenyl derivatives vs. <-6.5 kcal/mol for non-halogenated analogs .
- QSAR Models : Hammett constants (σ = 0.15 for 2-bromophenyl) correlate with inhibitory potency (R = 0.89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
